molecular formula C12H13ClO B1267947 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone CAS No. 5803-67-8

2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Cat. No.: B1267947
CAS No.: 5803-67-8
M. Wt: 208.68 g/mol
InChI Key: YPJVCMUNCFFQKH-UHFFFAOYSA-N
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Description

2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H13ClO It is a chlorinated derivative of ethanone, featuring a tetrahydronaphthalenyl group

Mechanism of Action

Target of Action

It’s structurally similar to other tetralin compounds , which are known to interact with various receptors in the body

Mode of Action

Based on its structural similarity to other tetralin compounds, it may interact with its targets to induce changes at the molecular level . The specifics of these interactions and the resulting changes would depend on the nature of the target and the biochemical context.

Biochemical Pathways

Tetralin compounds are known to be involved in a variety of biological activities . The downstream effects of these pathways would depend on the specific targets and the cellular context.

Result of Action

Based on its structural similarity to other tetralin compounds, it may have a variety of biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone These factors could include the pH of the environment, the presence of other molecules, and the temperature

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions such as proliferation and differentiation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in cell cultures has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become prominent beyond certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile . Additionally, the compound may alter metabolic flux and metabolite levels, impacting cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus . The compound’s distribution within tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these compartments . The subcellular distribution can affect the compound’s interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the chlorination of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. One common method is the reaction of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C12H14O+SOCl2C12H13ClO+SO2+HCl\text{C12H14O} + \text{SOCl2} \rightarrow \text{C12H13ClO} + \text{SO2} + \text{HCl} C12H14O+SOCl2→C12H13ClO+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones, such as 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.

    Reduction: Formation of 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.

    Oxidation: Formation of 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanoic acid.

Scientific Research Applications

2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone: The non-chlorinated analog of 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.

    2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol: The reduced form of the compound.

    2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanoic acid: The oxidized form of the compound.

Uniqueness

This compound is unique due to the presence of both a chlorinated ethanone group and a tetrahydronaphthalenyl moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJVCMUNCFFQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282755
Record name 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5803-67-8
Record name 5803-67-8
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Record name 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
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